3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-piperidin-4-ylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(13)4-7-12(8-10)9-2-5-11-6-3-9/h9,11,13H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETHHTDPNQBAEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C2CCNCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methyl 1 Piperidin 4 Yl Pyrrolidin 3 Ol and Analogous Structures
Retrosynthetic Analysis and Strategic Disconnections for the Pyrrolidin-3-ol Core
Retrosynthetic analysis of the 3-methyl-pyrrolidin-3-ol core suggests several strategic disconnections. The most apparent disconnection is the C-N bond within the pyrrolidine (B122466) ring, leading to a linear amino ketone or a related precursor. This approach forms the basis for several cyclization strategies.
A primary disconnection (Route A) breaks the N1-C2 bond, suggesting a precursor like a 4-amino-2-methyl-2-hydroxy-pentanal or a protected equivalent. Cyclization would then proceed via intramolecular reductive amination. A second approach (Route B) involves disconnecting the N1-C5 bond, leading to a precursor such as a 1-amino-4-methyl-4-hydroxy-hexan-5-one.
A more versatile strategy involves disconnecting two bonds, often revealing simpler and more readily available starting materials. For instance, a [3+2] cycloaddition approach (Route C) disconnects the C2-C3 and N1-C5 bonds. This retrosynthesis points towards an azomethine ylide and acetone (B3395972) as the key synthons. The azomethine ylide itself can be generated from an amine and a formaldehyde (B43269) equivalent.
Another powerful disconnection strategy is based on an intramolecular aza-Michael addition (Route D). This approach disconnects the N1-C5 bond and the C4-C5 bond, suggesting a precursor containing an α,β-unsaturated carbonyl or nitrile group and a primary amine. For the 3-methyl-3-ol substitution pattern, this would require subsequent functional group manipulation.
These retrosynthetic pathways are summarized in the following table:
| Route | Disconnection Points | Key Precursors | Synthetic Strategy |
| A | N1-C2 | 4-Amino-2-methyl-2-hydroxy-pentanal derivative | Intramolecular Reductive Amination |
| B | N1-C5 | 1-Amino-4-methyl-4-hydroxy-hexan-5-one derivative | Intramolecular Cyclization |
| C | C2-C3 & N1-C5 | Azomethine ylide and Acetone | [3+2] Cycloaddition |
| D | N1-C5 & C4-C5 | α,β-Unsaturated carbonyl/nitrile with an amino group | Intramolecular Aza-Michael Addition |
Retrosynthetic Analysis and Strategic Disconnections for the Piperidin-4-yl Moiety
The piperidin-4-yl moiety is a common structural motif in medicinal chemistry, and its synthesis is well-established. A key retrosynthetic disconnection is the C-N bond of the piperidine (B6355638) ring, typically achieved through reductive amination of a 1,5-dicarbonyl compound or a related precursor with a primary amine.
For the 1-(piperidin-4-yl) substitution pattern on the pyrrolidine nitrogen, a primary disconnection of the N-C bond between the two rings is the most logical step. This reveals a 4-aminopiperidine (B84694) derivative and a suitable pyrrolidine precursor with a leaving group at the 1-position. Alternatively, a reductive amination between a piperidin-4-one derivative and a 1-amino-3-methyl-pyrrolidin-3-ol could form the desired C-N bond.
The synthesis of the piperidine ring itself can be approached by disconnecting two C-N bonds, which often leads back to acyclic precursors. For instance, a double reductive amination of a glutaraldehyde (B144438) equivalent with a primary amine can be envisioned. Another common strategy is the cyclization of a δ-haloamine.
The following table outlines key retrosynthetic strategies for the piperidin-4-yl moiety:
| Disconnection Strategy | Key Precursors | Synthetic Method |
| C-N Bond Formation | 4-Aminopiperidine and a pyrrolidine electrophile | Nucleophilic Substitution |
| C-N Bond Formation | Piperidin-4-one and a 1-aminopyrrolidine derivative | Reductive Amination |
| Piperidine Ring Formation | Glutaraldehyde equivalent and a primary amine | Double Reductive Amination |
| Piperidine Ring Formation | δ-Haloamine | Intramolecular Cyclization |
Convergent and Divergent Synthetic Approaches to Bicyclic Amino Alcohols
The synthesis of 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol can be approached using either convergent or divergent strategies.
A divergent synthesis , on the other hand, would involve the construction of a common intermediate from which various analogues can be synthesized. For instance, a common precursor containing a latent pyrrolidine and piperidine ring could be synthesized. Subsequent, differing reaction conditions could then be used to form the final, distinct bicyclic structures. While potentially less efficient for the synthesis of a single target, this approach is highly valuable for the generation of a library of related compounds for structure-activity relationship (SAR) studies. rsc.orgamericanelements.com
| Synthetic Approach | Description | Advantages | Disadvantages |
| Convergent | Independent synthesis of pyrrolidine and piperidine moieties followed by late-stage coupling. | Higher overall yields, modularity, easier optimization. | May require more total steps. |
| Divergent | Synthesis of a common intermediate leading to multiple analogues. | Efficient for library synthesis, allows for rapid exploration of SAR. rsc.orgamericanelements.com | May have lower overall yield for a single target. |
Formation of the Pyrrolidine Ring System
The construction of the pyrrolidine ring is a pivotal aspect of the synthesis of the target molecule. Several modern synthetic methods are particularly well-suited for this purpose.
Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex heterocyclic scaffolds like pyrrolidines. nih.govtandfonline.com These reactions involve the one-pot combination of three or more starting materials to form a product that incorporates substantial portions of all the reactants.
For the synthesis of a 3-hydroxy-3-methylpyrrolidine, a potential MCR could involve the reaction of an amine, an aldehyde, and a β-keto ester or a related Michael acceptor. For example, a three-component reaction between an amino acid, an aldehyde, and a diketone could be envisioned to construct a highly substituted pyrrolidine ring. The strategic selection of the components would be crucial to install the desired methyl and hydroxyl groups at the C3 position.
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a highly effective and stereocontrolled method for the synthesis of the pyrrolidine ring. thieme.denih.govmdpi.com Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, including the condensation of an α-amino acid with an aldehyde or ketone, or by the thermal or photochemical ring-opening of aziridines.
In the context of synthesizing this compound, an azomethine ylide derived from a piperidin-4-yl amine and formaldehyde could react with acetone as the dipolarophile. However, the reactivity of unactivated ketones like acetone can be low. A more viable approach would be to use a dipolarophile with an electron-withdrawing group, which could later be converted to the desired methyl and hydroxyl groups.
A notable example is the reaction of an azomethine ylide with a suitable alkene, which can lead to a highly functionalized pyrrolidine that can be further elaborated. The stereochemistry of the newly formed chiral centers can often be controlled by the choice of catalyst and reaction conditions.
Intramolecular aza-Michael additions provide a reliable method for the formation of five- and six-membered nitrogen heterocycles. ntu.edu.sgrsc.orgrsc.org This reaction involves the addition of an amine nucleophile to an α,β-unsaturated carbonyl or nitrile within the same molecule.
To construct the 3-methyl-pyrrolidin-3-ol core, a precursor containing a primary or secondary amine and a suitably positioned Michael acceptor is required. For instance, a γ-amino-α,β-unsaturated ketone could undergo intramolecular cyclization to afford a pyrrolidine derivative. The methyl and hydroxyl groups at the C3 position would likely need to be introduced either before or after the cyclization step. For example, a precursor could be synthesized where the hydroxyl group is already present, and the methyl group is introduced via the Michael acceptor.
This methodology offers good control over ring size based on the length of the tether between the amine and the Michael acceptor. The stereochemical outcome of the cyclization can often be influenced by the existing stereocenters in the acyclic precursor or by the use of chiral catalysts.
Asymmetric Syntheses of Pyrrolidine Derivatives
The pyrrolidine ring is a common motif in many biologically active compounds, and numerous asymmetric methods for its synthesis have been developed. mdpi.com These methods are essential for controlling the stereochemistry at the C3 position of the pyrrolidin-3-ol moiety in the target compound.
One powerful approach is the use of organocatalytic asymmetric cascade reactions . For instance, highly substituted pyrrolidines with a stereogenic quaternary center at the 3-position have been synthesized using N-tosyl aminomethyl enone and trans-α-cyano-α,β-unsaturated ketone as reaction partners, catalyzed by Cinchonidine derived bifunctional amino-squaramide catalysts. metu.edu.tr Another strategy involves the asymmetric 1,3-dipolar cycloaddition of azomethine ylides . This method is highly versatile for accessing a variety of stereochemical patterns in enantioselective pyrrolidine synthesis. researchgate.net The diastereoselectivity of these cycloadditions can be controlled through the use of chiral auxiliaries or catalysts. nih.gov For example, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by Ag2CO3, can produce densely substituted pyrrolidines with up to four stereogenic centers. nih.gov
Kinetic resolution of racemic pyrrolidine precursors is another effective strategy for obtaining enantioenriched chiral pyrrolidines. acs.org This can be achieved through enzymatic reactions or by using chiral catalysts that selectively react with one enantiomer of the starting material. acs.org Furthermore, multicomponent reactions offer an efficient pathway to functionalized pyrrolidines with multiple stereocenters in a single operation. nih.gov For example, a TiCl4-catalyzed multicomponent coupling of optically active phenyldihydrofuran, N-tosyl imino ester, and silane (B1218182) reagents has been shown to produce highly substituted pyrrolidine derivatives diastereoselectively. nih.gov
The synthesis of specific pyrrolidin-3-ol derivatives often involves the stereoselective opening of epoxides or the reduction of corresponding pyrrolidin-3-ones. nih.gov The choice of starting materials and reagents in these reactions is critical for controlling the final stereochemistry.
| Method | Key Features | Catalyst/Reagent | Stereocontrol |
| Organocatalytic Cascade Reaction | Forms multiple bonds in one pot. | Cinchonidine derived amino-squaramide | High enantio- and diastereoselectivity. metu.edu.tr |
| Asymmetric 1,3-Dipolar Cycloaddition | Versatile for diverse stereoisomers. | Chiral auxiliaries, Ag2CO3 | High regio- and diastereoselectivity. researchgate.netnih.gov |
| Kinetic Resolution | Separates racemic mixtures. | Enzymes, Chiral catalysts | Produces enantioenriched products. acs.org |
| Multicomponent Reaction | Efficiently builds complexity. | TiCl4 | High diastereoselectivity. nih.gov |
Formation of the Piperidine Ring System
The piperidine ring is another crucial structural motif in medicinal chemistry. nih.gov Its synthesis can be achieved through various cyclization strategies, each offering different levels of control over substitution patterns and stereochemistry.
Electroreductive cyclization presents a green and efficient method for the synthesis of piperidine and pyrrolidine derivatives. mdpi.com This technique typically involves the reduction of an imine at the cathode to generate a radical anion, which then reacts with a terminal dihaloalkane in an intramolecular fashion to form the heterocyclic ring. mdpi.comnih.gov The use of a flow microreactor can enhance the efficiency of this process due to the large specific surface area. mdpi.com The reaction mechanism involves the initial reduction of the imine, followed by a nucleophilic attack of the resulting radical anion on the dihaloalkane, a further one-electron reduction, and subsequent cyclization. researchgate.net
Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis. biomedpharmajournal.org Radical-mediated amine cyclization is a notable example, where a radical is generated on a side chain of an amine precursor, leading to cyclization and the formation of the piperidine ring. biomedpharmajournal.org Cobalt(II) catalysts have been used to facilitate the radical intramolecular cyclization of linear amino-aldehydes. biomedpharmajournal.org Another approach involves the intramolecular radical C-H amination/cyclization of linear amines, which can be initiated through electrolysis or with copper catalysis. biomedpharmajournal.org These methods often proceed via the formation of a radical cation or an N-radical, which then undergoes cyclization. biomedpharmajournal.org
Catalytic hydrogenation is a fundamental and widely used method for the synthesis of saturated N-heterocycles from their aromatic precursors. For example, the hydrogenation of dicarboxylic acids or their esters in the presence of anilines, catalyzed by ruthenium complexes such as [Ru(acac)3] with 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349) (triphos), can produce N-phenyl heterocycles in high yields. This method provides a direct route to saturated rings without affecting aromatic substituents on the nitrogen atom. Catalytic hydrogenation cascades have also been developed for the one-pot synthesis of various saturated bicyclic azacycles, demonstrating the power of this approach for creating complex molecular architectures.
| Method | Starting Materials | Catalyst/Conditions | Key Advantages |
| Electroreductive Cyclization | Imine, Dihaloalkane | Electrochemical cell, Flow microreactor | Green, Efficient, Avoids toxic reagents. mdpi.comnih.gov |
| Radical-Mediated Cyclization | Linear amino-aldehydes, Linear amines | Cobalt(II), Copper, Electrolysis | Good yields, Forms C-N or C-C bonds. biomedpharmajournal.org |
| Catalytic Hydrogenation | Dicarboxylic esters, Anilines | Ru/triphos | High yields, Selective for N-heterocycle formation. |
Achieving stereocontrol in the synthesis of substituted piperidines is of paramount importance. A variety of stereoselective methods have been developed to address this challenge. For instance, rhodium-catalyzed C-H insertion reactions of donor/acceptor carbenes into N-Boc-piperidine have been used to introduce substituents at the C2 position with varying degrees of diastereoselectivity, which can be improved by the choice of catalyst.
Domino reactions, such as the Mannich-Michael reaction of Danishefsky's diene with chiral aldimines, can furnish N-substituted dehydropiperidinones with high diastereoselectivity. These intermediates can then be further functionalized through conjugate additions or alkylations to create multiply substituted piperidines. Another approach involves the diastereoselective lithiation of N-Boc protected piperidines, followed by trapping with an electrophile to introduce a substituent at a specific position with a controlled stereochemical outcome. mdpi.com
Stereochemical Control in the Synthesis of this compound
The synthesis of a specific stereoisomer of this compound requires precise control over the stereocenters in both the pyrrolidine and piperidine rings, as well as the stereochemistry of their connection. A plausible synthetic strategy would involve the synthesis of a chiral 3-methylpyrrolidin-3-ol (B50434) fragment and a suitable piperidine derivative, followed by their coupling.
The stereocenter at the C3 position of the pyrrolidine ring would likely be established using one of the asymmetric synthesis methods described in section 2.4.4. For example, an asymmetric cycloaddition or a stereoselective reduction of a 3-pyrrolidinone (B1296849) precursor could provide the desired enantiomer of 3-methylpyrrolidin-3-ol.
The piperidine ring could be synthesized using methods that allow for the introduction of substituents with defined stereochemistry, as discussed in section 2.5.4. The final coupling of the two heterocyclic fragments would likely be achieved through N-alkylation of the pyrrolidine nitrogen with a 4-substituted piperidine. For instance, reacting a chiral 3-methylpyrrolidin-3-ol with a piperidine derivative bearing a leaving group at the 4-position (e.g., 4-fluoropiperidine (B2509456) or 4-methanesulfonylpiperidine) under appropriate conditions would form the desired C-N bond.
The stereochemical integrity of the chiral centers in both rings must be maintained during the coupling reaction. If the piperidine ring is prochiral at the point of coupling, the reaction conditions could potentially influence the formation of new stereocenters. However, in the case of coupling a chiral pyrrolidine to a pre-existing piperidine ring, the primary stereochemical challenge lies in the initial asymmetric synthesis of the individual heterocyclic components. The final product's absolute and relative stereochemistry would be a direct consequence of the stereochemistry of the starting fragments.
Diastereoselective and Enantioselective Methodologies
The creation of specific stereoisomers is a critical aspect of modern synthetic chemistry, particularly for biologically active molecules. Diastereoselective and enantioselective methods are paramount in achieving the desired spatial arrangement of substituents in molecules like this compound.
One powerful approach for the construction of substituted pyrrolidines is the [3+2] cycloaddition reaction. The use of chiral catalysts or auxiliaries in these reactions can afford highly enantioenriched products. For instance, the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with suitable dipolarophiles is a well-established method for synthesizing substituted pyrrolidines. acs.orgresearchgate.net In the context of the target molecule, a strategy could involve the reaction of a piperidine-derived azomethine ylide with a prochiral dipolarophile.
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. Chiral secondary amines, such as proline and its derivatives, can catalyze the asymmetric conjugate addition of aldehydes or ketones to nitroalkenes, which can then be further elaborated to form substituted pyrrolidines with high enantioselectivity. nih.gov An organocatalytic asymmetric cascade reaction has been developed for the synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary center at the 3-position, a key feature of the target molecule. rsc.org
For the piperidine moiety, rhodium-catalyzed asymmetric carbometalation of dihydropyridines has been shown to produce 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. nih.govacs.org Another approach involves the catalytic enantioselective [4+2] annulation of imines with allenes, providing access to a range of functionalized piperidine derivatives. acs.org
The following table summarizes some key diastereoselective and enantioselective methodologies applicable to the synthesis of pyrrolidine and piperidine cores.
| Methodology | Ring System | Key Features | Stereocontrol |
| Asymmetric 1,3-Dipolar Cycloaddition | Pyrrolidine | Formation of multiple stereocenters in a single step. acs.orgresearchgate.net | High diastereo- and enantioselectivity achievable with chiral catalysts or auxiliaries. |
| Organocatalytic Cascade Reaction | Pyrrolidine | Construction of quaternary stereocenters. rsc.org | High enantio- and diastereoselectivities using cinchona-derived catalysts. |
| Rh-catalyzed Asymmetric Carbometalation | Piperidine | Regio- and enantioselective functionalization of dihydropyridines. nih.govacs.org | Excellent enantioselectivity with chiral rhodium catalysts. |
| Catalytic [4+2] Annulation | Piperidine | Enantioselective synthesis from imines and allenes. acs.org | Good stereoselectivity with chiral phosphine (B1218219) catalysts. |
Chiral Auxiliary and Organocatalytic Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. For the synthesis of chiral piperidines, mandelic acid has been used as a chiral auxiliary in the enantioselective alkylation of piperidine. researchgate.net Carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine, have also been employed in the stereoselective synthesis of piperidine derivatives through domino Mannich–Michael reactions. researchgate.net
In the context of this compound, a chiral auxiliary could be attached to either the piperidine or the pyrrolidine precursor to direct the stereoselective formation of one of the rings or the introduction of a key substituent. For example, an Evans oxazolidinone auxiliary could be used to direct the alkylation of a precursor to establish the methyl-bearing stereocenter on the pyrrolidine ring. acs.org
Organocatalysis offers an alternative to chiral auxiliaries and metal-based catalysts. As mentioned previously, proline and its derivatives are effective organocatalysts for a variety of asymmetric transformations. mdpi.com For the synthesis of 3-hydroxypyrrolidines, organocatalytic tandem reactions between 2-acylaminomalonates and α,β-unsaturated aldehydes have been reported to yield 5-hydroxypyrrolidines with high enantioselectivity, which could potentially be converted to the desired 3-hydroxy isomers. ku.ac.ae Cinchonidine-derived bifunctional amino-squaramide catalysts have proven effective in the synthesis of highly substituted pyrrolidines with a quaternary center at the 3-position. rsc.org
The table below highlights some chiral auxiliary and organocatalytic approaches relevant to the synthesis of the target scaffold.
| Approach | Target Moiety | Key Reagents/Catalysts | Advantages |
| Chiral Auxiliary | Piperidine | Mandelic acid, D-arabinopyranosylamine researchgate.netresearchgate.net | High diastereoselectivity, recoverable auxiliary. |
| Chiral Auxiliary | Pyrrolidine | Evans oxazolidinone acs.org | Well-established for asymmetric alkylations. |
| Organocatalysis | Pyrrolidine | Proline and its derivatives, Cinchona alkaloids nih.govrsc.orgmdpi.com | Metal-free, environmentally benign, high enantioselectivities. |
Functional Group Interconversions and Post-Cyclization Modifications
Following the construction of the core heterocyclic rings, functional group interconversions (FGIs) and post-cyclization modifications are often necessary to arrive at the final target molecule. These transformations allow for the introduction or modification of functional groups that may not have been compatible with the initial ring-forming reactions.
For a molecule like this compound, a key post-cyclization step would be the coupling of the pre-formed piperidine and pyrrolidine rings. This can be achieved through standard methods such as reductive amination between a piperidin-4-one and a 3-hydroxy-3-methylpyrrolidine, or by nucleophilic substitution of a suitable leaving group on one ring with the nitrogen of the other.
The hydroxyl group on the pyrrolidine ring can be introduced at various stages of the synthesis. For example, a pyrrolidinone precursor could be reacted with a methyl Grignard reagent to install both the methyl and hydroxyl groups in a single step. Alternatively, an existing functional group on the pyrrolidine ring, such as an ester or a ketone, can be converted to the tertiary alcohol.
Modifications to the piperidine ring could include the introduction of substituents or the alteration of existing ones. For instance, if the piperidine ring is introduced with a protected amine, deprotection followed by functionalization can provide access to a variety of analogs.
Protecting Group Strategies for Amine and Hydroxyl Functionalities in Complex Architectures
In the synthesis of complex molecules with multiple functional groups, such as the amine and hydroxyl groups present in this compound, the use of protecting groups is essential to prevent unwanted side reactions. weebly.com The choice of protecting groups is crucial and must be guided by their stability to the reaction conditions employed in subsequent steps and the ease of their selective removal.
For the secondary amine of the piperidine ring, common protecting groups include the benzyloxycarbonyl (Cbz) group, which is readily removed by hydrogenolysis, and the tert-butyloxycarbonyl (BOC) group, which is cleaved under acidic conditions. The choice between these will depend on the compatibility of other functional groups in the molecule with the deprotection conditions.
The tertiary hydroxyl group on the pyrrolidine ring can be protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether, which is stable to a wide range of reaction conditions and can be removed with fluoride (B91410) reagents. Alternatively, an acid-labile protecting group like a tetrahydropyranyl (THP) ether could be employed.
When both amine and hydroxyl groups are present, an orthogonal protecting group strategy is often employed. This allows for the selective deprotection of one functional group in the presence of the other. For instance, a BOC-protected amine and a TBDMS-protected alcohol represent an orthogonal pair, as the BOC group is removed with acid while the TBDMS group is stable to these conditions but cleaved by fluoride.
The following table provides a summary of common protecting groups for amine and hydroxyl functionalities.
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
| Amine | Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) |
| Amine | tert-Butyloxycarbonyl | BOC | Strong acid (e.g., TFA, HCl) |
| Amine | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) |
| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride source (e.g., TBAF, HF) |
| Hydroxyl | Triethylsilyl | TES | Acid or fluoride source |
| Hydroxyl | Tetrahydropyranyl | THP | Aqueous acid |
| Hydroxyl | Benzyl | Bn | Hydrogenolysis (e.g., H₂, Pd/C) |
Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.
In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the methyl group, the protons on the pyrrolidine (B122466) and piperidine (B6355638) rings, and the hydroxyl proton. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons adjacent to the nitrogen atoms and the hydroxyl group would appear at a lower field (higher ppm) due to deshielding effects. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), would be utilized to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the atoms within the molecule.
The stereochemistry at the C3 position of the pyrrolidine ring and the relative orientation of the substituents can be investigated using Nuclear Overhauser Effect (NOE) experiments. These experiments detect through-space interactions between protons that are in close proximity, allowing for the determination of the compound's three-dimensional structure in solution.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyrrolidine-CH₂ | 2.5 - 3.5 | Multiplet |
| Piperidine-CH₂ (axial) | 1.4 - 1.6 | Multiplet |
| Piperidine-CH₂ (equatorial) | 1.7 - 1.9 | Multiplet |
| Piperidine-CH | 2.2 - 2.8 | Multiplet |
| Pyrrolidine-CH₃ | 1.2 - 1.5 | Singlet |
| Hydroxyl-OH | 1.5 - 4.0 (variable) | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Pyrrolidine-C(OH) | 70 - 80 |
| Pyrrolidine-CH₂ | 50 - 60 |
| Piperidine-CH₂ | 40 - 50 |
| Piperidine-CH | 55 - 65 |
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₂₀N₂O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula.
Electron ionization (EI) or electrospray ionization (ESI) sources can be used to generate ions of the molecule. The subsequent analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. Characteristic fragments would arise from the cleavage of the C-C bonds in the pyrrolidine and piperidine rings, as well as the loss of the methyl and hydroxyl groups. For example, a common fragmentation pathway for piperidine-containing compounds involves the formation of a stable iminium ion.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aliphatic methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. The C-N stretching of the amine functionalities would be observed in the 1000-1300 cm⁻¹ range.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (O-H) | Stretching | 3200 - 3600 (broad) |
| Amine (N-H) | Stretching | 3300 - 3500 (medium) |
| Alkane (C-H) | Stretching | 2850 - 3000 (strong) |
| Amine (C-N) | Stretching | 1000 - 1300 (medium) |
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Isomeric Analysis
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound and for separating potential isomers.
HPLC, utilizing a suitable stationary phase (e.g., C18) and a mobile phase mixture (e.g., acetonitrile and water with a modifier like trifluoroacetic acid), can effectively separate the target compound from any impurities or starting materials. google.com The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area can be used for quantification. Chiral HPLC columns can be employed to separate enantiomers if the compound is chiral.
GC is suitable for the analysis of volatile and thermally stable compounds. The compound may require derivatization to increase its volatility and thermal stability. unodc.org The retention time in a GC analysis is highly reproducible and can be used for identification when compared to a known standard.
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Organic Mixture Analysis
Hyphenated techniques, which couple a separation technique with a detection technique, are particularly powerful for the analysis of complex mixtures. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) combine the separation power of chromatography with the identification capabilities of mass spectrometry.
LC-MS allows for the separation of components in a liquid mixture, followed by their introduction into the mass spectrometer for mass analysis. This is invaluable for identifying byproducts in a reaction mixture or metabolites of the compound in biological samples. researchgate.netresearchgate.net
GC-MS is a robust technique for the separation and identification of volatile compounds. semanticscholar.orgcmbr-journal.com The gas chromatograph separates the components of a sample, and the mass spectrometer provides a mass spectrum for each component as it elutes from the column. The resulting mass spectra can be compared to spectral libraries for positive identification.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. This technique provides an unambiguous solid-state structure, which is crucial for understanding intermolecular interactions in the crystal lattice. jyu.fimdpi.com The resulting crystal structure would confirm the connectivity of the atoms and the stereochemical relationships within the molecule.
Computational Chemistry and Theoretical Studies
Quantum Mechanical Calculations for Electronic Structure and Molecular Conformation
Quantum mechanical methods are fundamental to determining the electronic structure and the most stable three-dimensional arrangement (conformation) of 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol. numberanalytics.com Methods like the Hartree-Fock (HF) approximation and more advanced post-Hartree-Fock techniques can be employed, but Density Functional Theory (DFT) often provides a favorable balance between accuracy and computational cost for molecules of this size. numberanalytics.comnih.gov
These calculations begin by optimizing the molecular geometry, which involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. nih.gov For this compound, this process would elucidate key structural parameters such as bond lengths, bond angles, and dihedral angles for its most stable conformer. The calculations would also map the electron density distribution, highlighting areas of high and low electron density, which are crucial for understanding the molecule's polarity and reactive sites. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would provide insights into its chemical reactivity and electronic properties. nih.gov
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a particularly powerful tool for investigating the mechanisms of chemical reactions involving this compound. mdpi.commdpi.com By mapping the potential energy surface, DFT calculations can identify the lowest energy path from reactants to products. mdpi.com This involves locating and characterizing the structures of transition states—the high-energy species that exist transiently between reactants and products. researchgate.net
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
Due to the flexibility of its piperidine (B6355638) and pyrrolidine (B122466) rings, this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable of these arrangements and understand the energy barriers between them. researchgate.net
A common approach involves an initial conformational search using computationally less expensive methods like Molecular Mechanics (MM). mdpi.com This search generates a wide range of possible conformers. The lowest-energy structures identified are then subjected to more accurate geometry optimization and energy calculations using DFT. researchgate.net For this compound, this would involve analyzing the chair and boat conformations of the piperidine ring, the puckering of the pyrrolidine ring, and the relative orientation of the two rings.
Molecular Dynamics (MD) simulations can further explore the conformational landscape by simulating the atomic motions over time, providing a dynamic view of the molecule's flexibility and the transitions between different conformational states. mdpi.com The relative populations of different conformers at a given temperature can be estimated using the Boltzmann distribution based on their calculated free energies. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational chemistry is widely used to predict spectroscopic data, which serves as a valuable aid in structure elucidation and interpretation of experimental spectra. wikipedia.orgnih.gov The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C is a particularly common application.
The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding constants. semanticscholar.org These calculated shielding constants are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). nih.govresearchgate.net Comparing the computationally predicted NMR spectrum with experimental data can help confirm the structure of this compound and assign specific signals to the correct nuclei. researchgate.net
Below is a hypothetical table illustrating the type of data generated from such a study.
| Atom Position (Hypothetical) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| Piperidine C2/C6 | 45.2 | 3.10 |
| Piperidine C3/C5 | 28.9 | 1.85 |
| Piperidine C4 | 58.7 | 2.65 |
| Pyrrolidine C2 | 60.5 | 2.95 |
| Pyrrolidine C3 | 75.1 | - |
| C3-Methyl | 25.4 | 1.25 |
| Pyrrolidine C4 | 38.6 | 2.10 |
| Pyrrolidine C5 | 55.3 | 2.80 |
Note: The values in this table are illustrative examples and not the result of actual calculations.
Investigation of Intramolecular Interactions and Hydrogen Bonding Networks
The structure of this compound contains both a hydrogen bond donor (the hydroxyl group) and multiple potential acceptors (the nitrogen atoms and the hydroxyl oxygen). This allows for the possibility of intramolecular hydrogen bonds, which can significantly influence the molecule's preferred conformation and properties. researchgate.net
Computational methods can identify and characterize these weak interactions. Geometry optimization may reveal conformations where the hydroxyl proton is oriented towards one of the nitrogen atoms, suggesting a hydrogen bond. nih.gov Further analysis using tools like the Quantum Theory of Atoms in Molecules (QTAIM) can confirm the presence of a bond critical point between the donor and acceptor atoms, providing evidence of a hydrogen bonding interaction. Natural Bond Orbital (NBO) analysis can also be used to quantify the strength of such interactions by examining the orbital overlaps. nih.gov These studies would determine whether intramolecular hydrogen bonding plays a significant role in stabilizing specific conformers of the molecule. researchgate.net
Strain Analysis in Azacyclic Systems and its Influence on Reactivity
The pyrrolidine and piperidine rings in this compound are azacyclic systems that can possess ring strain, particularly in transition states or in sterically hindered conformations. This strain energy—comprising angle strain, torsional strain, and transannular strain—can impact the molecule's stability and chemical reactivity.
DFT calculations can be used to quantify this strain. One method is to compare the energy of the cyclic molecule with that of a corresponding strain-free acyclic reference compound through homodesmotic reactions. The energy difference provides an estimate of the total ring strain. Analyzing how the strain energy changes along a reaction coordinate can reveal its influence on the activation barrier. For example, if a reaction proceeds through a transition state with significantly increased ring strain, the activation energy will be higher, and the reaction will be slower. researchgate.net Such analysis can explain reactivity patterns and regioselectivity in reactions involving the azacyclic rings. researchgate.net
Structure Reactivity Relationships in Pyrrolidine Piperidine Conjugates
Influence of Stereochemistry on Chemical Transformations
The stereochemistry at the C3 position of the pyrrolidin-3-ol ring, which is a chiral center, exerts a profound influence on the molecule's chemical transformations. The spatial arrangement of the methyl and hydroxyl groups dictates the accessibility of these functionalities to reagents and can influence the stereochemical outcome of reactions.
Dehydration of the tertiary alcohol is another potential transformation. libretexts.orglibretexts.org Under acidic conditions, protonation of the hydroxyl group followed by the loss of a water molecule would generate a tertiary carbocation at the C3 position. libretexts.orglibretexts.org The stability of this carbocation is enhanced by the electron-donating methyl group. Subsequent elimination of a proton from an adjacent carbon atom can lead to the formation of an alkene. The regioselectivity of this elimination (i.e., the position of the double bond) will be influenced by the stereoelectronic requirements of the transition state, which are, in turn, dictated by the initial stereochemistry of the substituents.
Furthermore, reactions that proceed via an SN1 mechanism at the C3 position, such as substitution with a halide, will likely result in a racemic mixture at this center due to the planar nature of the carbocation intermediate. csueastbay.edumsu.edu Conversely, reactions proceeding through an SN2 pathway, if feasible, would lead to an inversion of stereochemistry. The feasibility of an SN2 reaction at a tertiary center is generally low due to steric hindrance.
Table 1: Potential Stereochemically-Influenced Reactions at the C3-Position
| Reaction Type | Reagents | Potential Outcome | Stereochemical Consideration |
| Esterification | Acyl chloride, Pyridine | Ester | Rate and yield dependent on the steric accessibility of the hydroxyl group. |
| Dehydration | Strong acid (e.g., H₂SO₄) | Alkene | Regioselectivity of the double bond formation is influenced by the conformation of the pyrrolidine (B122466) ring. |
| Substitution (SN1) | HX (e.g., HBr) | 3-Halo-3-methyl-1-(piperidin-4-yl)pyrrolidine | Racemization at the C3 center. |
Effect of Substituents on Ring Conformation and Intrinsic Reactivity
The substituents on both the pyrrolidine and piperidine (B6355638) rings play a critical role in determining their preferred conformations and, consequently, their intrinsic reactivity. The pyrrolidine ring, a five-membered heterocycle, is not planar and adopts puckered envelope or twist conformations to relieve ring strain. nih.gov The substituents at the C3 position, the methyl and hydroxyl groups, will influence the puckering of the pyrrolidine ring. The relative orientation of these substituents (cis or trans) will determine the most stable conformation, which in turn affects the orientation of the lone pair of electrons on the pyrrolidine nitrogen and the accessibility of the C3 reactive center.
The piperidine ring, a six-membered heterocycle, typically adopts a chair conformation to minimize torsional and steric strain. nih.gov The pyrrolidinyl group at the C4 position of the piperidine ring can exist in either an axial or an equatorial position. Computational and NMR studies on the closely related 4-(1-pyrrolidinyl)piperidine (B154721) have shown that the equatorial-equatorial (e-e) conformer, where the pyrrolidinyl group is in the equatorial position on the piperidine ring, is the most stable form. researchgate.net This preference is primarily due to the avoidance of 1,3-diaxial interactions that would destabilize the axial conformer.
The conformation of the piperidine ring has a direct impact on the reactivity of the piperidine nitrogen. In the preferred chair conformation with an equatorial pyrrolidinyl substituent, the lone pair of electrons on the piperidine nitrogen is in an axial orientation, making it sterically accessible for reactions such as protonation, alkylation, and acylation.
The methyl and hydroxyl groups on the pyrrolidinol ring also have electronic effects that modulate reactivity. The methyl group is electron-donating, which can increase the electron density on the pyrrolidine nitrogen, making it more basic and nucleophilic compared to an unsubstituted pyrrolidine. The hydroxyl group, being electron-withdrawing through induction but capable of hydrogen bonding, can influence the local electronic environment and solvation, which can affect reaction rates.
Table 2: Conformational Preferences and Their Influence on Reactivity
| Ring | Preferred Conformation | Key Substituent Orientation | Influence on Reactivity |
| Pyrrolidine | Envelope or Twist | Relative orientation of methyl and hydroxyl groups | Affects the accessibility of the C3-hydroxyl group and the basicity of the pyrrolidine nitrogen. |
| Piperidine | Chair | Equatorial 4-pyrrolidinyl group | Enhances the steric accessibility of the piperidine nitrogen's lone pair. |
Interplay between the Pyrrolidine and Piperidine Moieties on Overall Reactivity
Conversely, the piperidine moiety also influences the properties of the pyrrolidine ring. The steric bulk of the piperidine ring can influence the conformational equilibrium of the pyrrolidine ring, potentially favoring a conformation that minimizes steric interactions between the two rings. This can, in turn, affect the reactivity at the C3 position of the pyrrolidinol.
Intramolecular interactions, such as hydrogen bonding, can also play a role. While a direct intramolecular hydrogen bond between the pyrrolidinol hydroxyl group and the piperidine nitrogen is unlikely due to the distance and geometry, the presence of the hydroxyl group can influence the solvation shell around the molecule, which can mediate interactions between the two rings and affect their relative orientations and reactivity.
Derivation of Mechanistic Insights from Structure-Reactivity Data
By systematically studying the relationship between the structure of 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol and its reactivity, valuable mechanistic insights can be derived. For instance, by comparing the reaction rates of different stereoisomers, the role of steric hindrance and stereoelectronic effects in the transition state can be elucidated.
Kinetic studies of reactions at the C3-hydroxyl group can provide information about the reaction mechanism. For example, observing first-order kinetics with respect to the substrate in a substitution reaction would be consistent with an SN1 mechanism involving a carbocation intermediate. csueastbay.edu Furthermore, analyzing the product distribution of elimination reactions can reveal the preferred conformational pathways for proton abstraction, providing insights into the dynamic behavior of the pyrrolidine ring.
Computational modeling, such as Density Functional Theory (DFT) calculations, can complement experimental data to provide a more detailed understanding of the reaction mechanisms. researchgate.netresearchgate.net By calculating the energies of different conformers, transition states, and intermediates, the most likely reaction pathways can be identified. For example, DFT calculations on 4-(1-pyrrolidinyl)piperidine have been used to confirm the energetic preference for the equatorial conformer. researchgate.net Similar calculations for this compound could be used to predict the influence of the C3 substituents on the conformational equilibrium and how this affects the activation energies of various reactions.
Structure-activity relationship (SAR) studies, while often associated with medicinal chemistry, can also provide mechanistic insights in a broader chemical context. nih.gov By synthesizing and testing a series of analogues with systematic variations in the substituents on both rings, a quantitative understanding of how different structural features influence reactivity can be developed. This data can then be used to build predictive models and to refine our understanding of the underlying reaction mechanisms.
Applications in Advanced Organic Synthesis and Materials Science
Utilization as Chiral Building Blocks and Complex Synthetic Intermediates
The inherent chirality and dense functionality of 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol make it a valuable chiral building block in asymmetric synthesis. The pyrrolidine (B122466) ring, a common motif in many natural products and pharmaceuticals, is rendered stereochemically rich by the presence of a methyl group and a hydroxyl group at the C3 position. researchgate.netnih.gov This specific arrangement provides a defined spatial orientation that can be exploited to control the stereochemical outcome of subsequent reactions.
Organic chemists utilize such chiral synthons to construct enantiomerically pure complex molecules, a critical requirement for biologically active compounds. researchgate.netacs.org The synthesis of substituted chiral pyrrolidines is a major focus in organic chemistry, as they are key structural motifs in a vast array of bioactive compounds and serve as effective organocatalysts and ligands in asymmetric transformations. nih.gov While specific large-scale syntheses focusing on this compound are not widely documented, the methodologies for creating similar substituted pyrrolidin-3-ols, such as through asymmetric 1,3-dipolar cycloadditions, are well-established. researchgate.netresearchgate.net These methods provide access to enantiopure pyrrolidine derivatives that serve as crucial intermediates for various bioactive molecules. acs.org
The combined piperidine-pyrrolidine structure is a common feature in medicinal chemistry, and derivatives of this scaffold are often pursued as intermediates for drug discovery programs. nih.govresearchgate.net The tertiary alcohol functionality adds another layer of synthetic utility, allowing for further derivatization or its participation as a directing group in stereoselective reactions.
Scaffold for the Development of Novel Organic Transformations and Methodologies
The rigid, yet complex, framework of this compound serves as an excellent scaffold for developing and testing new synthetic methodologies. The pyrrolidine scaffold is particularly valued in medicinal chemistry and drug discovery for its ability to explore three-dimensional chemical space, which is crucial for effective interaction with biological targets. researchgate.netnih.gov
The development of novel synthetic routes to access piperidine (B6355638) and pyrrolidine cores is an active area of research. nih.govnih.gov Methodologies such as catalytic asymmetric deprotonation and ring-expansion can be used to synthesize complex piperidines from pyrrolidine precursors, highlighting the role of these scaffolds in methodological innovation. nih.gov The unique combination of a pyrrolidinol and a piperidine ring in one molecule offers a platform to investigate intramolecular reactions and develop new catalytic systems where the two nitrogen atoms or the hydroxyl group can act in concert to promote chemical transformations. While specific new transformations developed using this compound as the primary scaffold are not yet prominent in the literature, its structural motifs are central to ongoing research in synthetic methodology.
Role in the Construction of Diverse Molecular Architectures
The this compound unit is a versatile component for the construction of larger, more diverse molecular architectures. Its bifunctional nature, with two basic nitrogen centers and a nucleophilic/hydrogen-bond-donating hydroxyl group, allows for sequential or orthogonal functionalization. This enables chemists to build complex molecular frameworks with precise control over the spatial arrangement of different substituents.
For instance, the piperidine nitrogen can be acylated, alkylated, or used in transition-metal-catalyzed cross-coupling reactions, while the pyrrolidine nitrogen is already part of the core structure. The tertiary alcohol can be converted into an ether, ester, or other functional groups, or it can be used to direct metallation reactions to adjacent positions. This synthetic versatility allows the molecule to be incorporated into a wide range of larger structures, from potential pharmaceutical agents to functional organic materials. The piperidine ring itself is a key component in numerous biologically active compounds, including anticancer agents. nih.gov The combination of these two heterocyclic rings provides a ready-made core for building libraries of compounds for high-throughput screening.
Table 1: Potential Synthetic Modifications of this compound
| Functional Group | Potential Reaction | Outcome |
|---|---|---|
| Piperidine N-H | Acylation, Alkylation, Reductive Amination, Buchwald-Hartwig Coupling | Introduction of diverse substituents for structure-activity relationship (SAR) studies. |
| Pyrrolidine N | Pre-functionalized | Provides a fixed structural anchor point. |
Potential in Supramolecular Chemistry and Host-Guest Interactions
The structural features of this compound suggest significant potential in the field of supramolecular chemistry. The molecule contains multiple sites capable of engaging in non-covalent interactions, which are the basis of molecular recognition and self-assembly. mdpi.com The hydroxyl group is a potent hydrogen bond donor and acceptor, while the two nitrogen atoms can act as hydrogen bond acceptors or can be protonated to interact with anionic guests.
These characteristics make it a candidate for designing host molecules for the recognition of specific guest species, or as a building block (tecton) for the construction of larger, self-assembled supramolecular architectures like coordination polymers or hydrogen-bonded networks. While direct studies on the supramolecular behavior of this compound are limited, related systems containing pyrrolidine and piperidine moieties have been shown to form ordered assemblies. researchgate.net The chirality of the molecule can also be translated to the supramolecular level, potentially leading to the formation of chiral assemblies with applications in asymmetric catalysis or chiral separations. The interplay of hydrogen bonding, and potentially ion-dipole interactions, could lead to the formation of predictable and functional supramolecular structures.
Future Directions and Emerging Research Avenues
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly guiding synthetic planning, with a strong emphasis on minimizing waste and maximizing the incorporation of all starting materials into the final product. For a molecule like 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol, future synthetic strategies will likely move away from multi-step sequences that rely on stoichiometric reagents and protecting groups.
Key research directions include:
Catalytic Hydrogenation and Amination: The "borrowing hydrogen" methodology, which involves the catalytic conversion of diols and amines into N-heterocycles with water as the only byproduct, stands out as a highly atom-efficient strategy. researchgate.net Future work will likely focus on developing novel iridium, ruthenium, or non-precious metal catalysts that can facilitate the direct coupling of a suitably functionalized butane (B89635) or pentane (B18724) triol with a piperidine (B6355638) precursor under milder conditions. researchgate.net
[3+2] Dipolar Cycloadditions: These reactions are inherently atom-economical, directly constructing the five-membered pyrrolidine (B122466) ring. acs.org Research is anticipated to focus on developing catalytic, enantioselective versions of this reaction that can generate the chiral centers of this compound with high precision, thus avoiding lengthy chiral resolutions or the use of stoichiometric chiral auxiliaries. acs.orgacs.org
Reductive Cyclization: Iron-catalyzed reductive cyclization of nitroalkenes or related precursors offers a promising green alternative to traditional methods. organic-chemistry.org The development of more versatile and robust catalysts will be crucial for applying this methodology to complex substrates required for the synthesis of the target compound.
| Strategy | Core Principle | Key Advantages | Research Focus | Reference |
|---|---|---|---|---|
| Borrowing Hydrogen | In-situ catalytic oxidation of an alcohol to an aldehyde, condensation with an amine, and subsequent reduction using the "borrowed" hydrogen. | High atom economy (water is the only byproduct), reduces steps. | Development of cheaper, more efficient catalysts (e.g., iron, cobalt); milder reaction conditions. | researchgate.net |
| Catalytic [3+2] Cycloaddition | Direct formation of the five-membered ring from an azomethine ylide and an alkene. | Excellent atom economy, high stereocontrol possible. | Asymmetric catalysis to control stereocenters; expanding substrate scope. | acs.org |
| Domino/Cascade Reactions | Multiple bond-forming events occur in a single synthetic operation without isolating intermediates. | Increased efficiency, reduced solvent and reagent use, less purification. | Designing novel cascade sequences; catalyst systems that mediate multiple transformations. | organic-chemistry.orgnih.gov |
Exploration of Novel Reactivity Patterns and Cascade Reactions
Cascade reactions, where multiple chemical transformations occur in a single pot, represent a powerful strategy for increasing synthetic efficiency. wikipedia.org The future synthesis of this compound will benefit from the design of novel cascade sequences that can rapidly assemble the core structure from simple, acyclic precursors.
Emerging research avenues in this area include:
Enzyme-Triggered Cascades: The use of enzymes, such as transaminases, can initiate a reaction cascade by forming an amine from a ketone, which then undergoes spontaneous or catalyzed cyclization. acs.org This approach offers the potential for high enantioselectivity under mild, aqueous conditions.
Catalytic Relay Systems: Combining multiple catalysts in one pot can facilitate sequential transformations that would otherwise require separate steps. For instance, a platinum/Brønsted acid relay system has been used for the synthesis of pyrrolidine derivatives and could be adapted for more complex structures. nih.gov
Palladium-Catalyzed Cyclization-Coupling: Developing cascade reactions where an initial cyclization is followed by a cross-coupling reaction would allow for the direct installation of substituents onto the heterocyclic core, providing rapid access to a library of analogues. organic-chemistry.org
Advances in High-Throughput Experimentation for Chemical Transformations
High-Throughput Experimentation (HTE) is a transformative approach that enables the rapid screening of a vast number of reaction conditions in parallel. seqens.comyoutube.com This methodology is crucial for accelerating the discovery and optimization of synthetic routes for complex molecules like this compound.
Future applications of HTE in this context will focus on:
Reaction Optimization: HTE platforms can be used to rapidly screen hundreds of catalysts, ligands, solvents, and additives to identify the optimal conditions for key bond-forming reactions, such as the N-arylation of the piperidine ring or the construction of the pyrrolidine core. trajanscimed.comanalytical-sales.com This significantly reduces the time and resources required compared to traditional one-at-a-time experimentation. seqens.com
Discovery of Novel Reactions: By screening unconventional combinations of reagents and catalysts, HTE can facilitate the discovery of entirely new chemical transformations that could lead to more efficient syntheses of the target scaffold. youtube.com
Library Synthesis: For structure-based research, HTE is an invaluable tool for the parallel synthesis of large libraries of analogues, enabling a more comprehensive exploration of the structure-activity relationship (SAR). youtube.com
| Application Area | Traditional Approach | HTE Approach | Expected Outcome | Reference |
|---|---|---|---|---|
| Catalyst Screening | Serial testing of individual catalysts and ligands. | Parallel screening of 96- or 384-well plates with diverse catalyst libraries. | Rapid identification of optimal catalysts, leading to higher yields and selectivity. | trajanscimed.com |
| Route Scouting | Step-by-step evaluation of a limited number of synthetic routes. | Simultaneous testing of multiple reaction pathways and conditions on a microscale. | Faster identification of the most viable and efficient synthetic route. | seqens.com |
| Analogue Library Synthesis | Sequential synthesis of individual derivatives. | Automated, parallel synthesis of hundreds of compounds. | Accelerated generation of diverse molecules for biological screening and SAR studies. | youtube.com |
Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Mechanistic Understanding
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize synthetic chemistry by providing powerful tools for prediction and planning. researchgate.net For this compound, these technologies can suggest novel and more efficient synthetic pathways while also providing deeper insights into reaction mechanisms.
Key areas of integration include:
Computer-Aided Synthesis Planning (CASP): AI-driven retrosynthesis software can analyze the structure of the target molecule and propose multiple synthetic routes by drawing on vast databases of known chemical reactions. nih.gov This can help chemists identify non-obvious or more efficient disconnections.
Reaction Outcome and Condition Prediction: ML models can be trained to predict the likely outcome of a reaction, including yield and stereoselectivity, under various conditions. mdpi.com This allows for in silico optimization before any experiments are conducted in the lab, saving time and resources. mdpi.com
Mechanistic Elucidation: By analyzing large datasets from experimental studies, ML algorithms can help identify patterns and correlations that are not immediately obvious to human researchers, thereby aiding in the understanding of complex reaction mechanisms, such as those in catalytic cycles. aip.orgresearchgate.net
Design and Synthesis of Chemically Diverse Analogues for Structure-Based Research
The pyrrolidine and piperidine moieties are privileged scaffolds in drug discovery, and their three-dimensional nature is critical for molecular recognition. nih.govresearchgate.net Future research will focus on the rational design and synthesis of analogues of this compound to explore and optimize interactions with biological targets.
This will involve:
Conformationally Locked Analogues: The inherent flexibility of the pyrrolidine ring can be controlled by introducing specific substituents. nih.gov The synthesis of analogues with constrained conformations will be a key strategy to probe the bioactive conformation and improve binding affinity and selectivity.
Stereochemical Diversity: The target molecule has multiple stereocenters. A major research effort will be directed towards the stereoselective synthesis of all possible stereoisomers to fully investigate the impact of stereochemistry on biological activity, a crucial component of structure-activity relationship (SAR) studies. nih.govresearchgate.net
Scaffold Hopping and Bioisosteric Replacement: Designing analogues where the core scaffold or peripheral functional groups are replaced with bioisosteres can lead to improved pharmacokinetic or pharmacodynamic properties. This exploration of novel chemical space is essential for developing lead compounds with enhanced therapeutic profiles. frontiersin.org
Q & A
Q. What are the common synthetic routes for preparing 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol, and what key reaction conditions are required?
Methodological Answer: The synthesis typically involves multi-step reactions starting from piperidine or pyrrolidine derivatives. Key steps include:
- Alkylation/Functionalization : Introduction of the methyl group and piperidine ring via nucleophilic substitution. Ethanol or dichloromethane is often used as a solvent, with bases like NaOH or K₂CO₃ to deprotonate intermediates .
- Protection/Deprotection : Hydroxyl groups may require protection using tert-butyldimethylsilyl (TBS) groups to prevent side reactions. Deprotection is achieved with fluoride-based reagents (e.g., TBAF) .
- Cyclization : Formation of the pyrrolidine ring under controlled pH and temperature to minimize by-products .
Q. Optimization Tips :
- Use inert atmospheres (N₂/Ar) to avoid oxidation.
- Monitor reaction progress via TLC or HPLC.
Q. Reference Table: Synthetic Conditions
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what characteristic signals should be observed?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for signals at δ 1.2–1.5 ppm (piperidine CH₂), δ 2.8–3.2 ppm (N-CH₂), and δ 3.5–4.0 ppm (pyrrolidine C-OH) .
- ¹³C NMR : Peaks at 45–55 ppm (piperidine C-N) and 65–70 ppm (pyrrolidine C-OH) confirm backbone structure .
- IR Spectroscopy : A broad peak at 3200–3400 cm⁻¹ indicates hydroxyl groups, while 2800–3000 cm⁻¹ corresponds to C-H stretching in methyl/piperidine .
- Mass Spectrometry : Molecular ion [M+H]⁺ should match the theoretical molecular weight (e.g., 184.24 g/mol) .
Q. Validation Protocol :
- Compare experimental data with computational simulations (e.g., DFT for NMR) .
- Use X-ray crystallography for absolute stereochemistry confirmation if crystalline derivatives are available .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric purity of this compound during synthesis, and what analytical methods validate chiral resolution?
Methodological Answer:
- Chiral Resolution Strategies :
- Validation Methods :
- Polarimetry : Measure specific rotation ([α]D) against a racemic standard.
- Circular Dichroism (CD) : Compare CD spectra with enantiopure references .
Case Study : A patent (EP 2024) achieved >99% enantiomeric excess (ee) via recrystallization of intermediates in ethanol/water mixtures .
Q. What strategies are recommended for resolving contradictions in reported synthetic yields of this compound across different methodologies?
Methodological Answer:
- Systematic Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, solvent, catalyst loading) and identify optimal conditions .
- By-Product Analysis : Characterize impurities via LC-MS to determine if side reactions (e.g., over-alkylation) reduce yields .
- Reproducibility Checks : Validate literature protocols with strict adherence to reported conditions, including inert atmosphere and reagent purity .
Example : A 2025 study resolved yield discrepancies (40–75%) by identifying moisture-sensitive intermediates requiring anhydrous solvents .
Q. What in vitro assays are suitable for assessing the pharmacological activity of this compound, and how do structural modifications influence receptor binding?
Methodological Answer:
- Receptor Binding Assays :
- Radioligand Displacement : Test affinity for neurological targets (e.g., σ-receptors) using [³H]-DTG .
- Functional Assays : Measure cAMP modulation in HEK293 cells expressing GPCRs .
- Structure-Activity Relationship (SAR) :
- Hydroxyl Group : Critical for hydrogen bonding with receptors; methylation reduces activity .
- Piperidine Substituents : Bulky groups (e.g., fluorobenzyl) enhance selectivity but reduce solubility .
Q. How does the stereochemistry of this compound influence its biological activity, and what methods are used to study this relationship?
Methodological Answer:
- Stereochemical Impact :
- (3S,4R) enantiomers show 10-fold higher σ-receptor affinity than (3R,4S) due to optimal spatial alignment with binding pockets .
- Study Methods :
Key Finding : A 2025 study linked the (3S) configuration to enhanced blood-brain barrier permeability, critical for CNS drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
